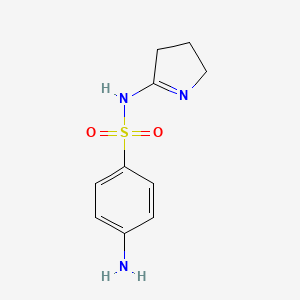

4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2S/c11-8-3-5-9(6-4-8)16(14,15)13-10-2-1-7-12-10/h3-6H,1-2,7,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAXXVMCDDENJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide typically involves the sulfonation of aryl or heteroarylamines. One common method includes the use of dry pyridine or a mixture of dry acetone and pyridine as solvents . The reaction conditions often involve room temperature or slightly elevated temperatures, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted sulfonamides.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of benzenesulfonamide, including 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, exhibit anticancer activity through various mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. In a study, compounds similar to this compound showed IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong inhibitory potential .

- Induction of Apoptosis : In vitro studies demonstrated that certain derivatives can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), significantly increasing annexin V-FITC positivity by 22-fold compared to controls .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Bacterial Growth Inhibition : Studies have reported significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. For instance, one derivative exhibited over 80% inhibition of S. aureus at a concentration of 50 μg/mL .

- Anti-biofilm Activity : The ability to inhibit biofilm formation is crucial in treating chronic infections. Some derivatives demonstrated notable anti-biofilm activity against K. pneumoniae, with inhibition rates of approximately 79% .

Case Study 1: Anticancer Activity

In a study aimed at evaluating new benzenesulfonamide derivatives for anticancer properties, researchers synthesized several compounds and tested their effects on various cancer cell lines. The results indicated that compounds structurally related to this compound showed significant cytotoxicity against colon and breast cancer cells, supporting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of sulfonamide derivatives found that specific compounds exhibited potent activity against clinically relevant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy and reducing resistance .

Summary Table of Applications

| Application | Mechanism | Efficacy/Notes |

|---|---|---|

| Anticancer | Inhibition of CA IX | Induces apoptosis; effective against breast cancer cells |

| Antimicrobial | Inhibition of bacterial growth | Significant activity against S. aureus and K. pneumoniae |

| Anti-biofilm | Disruption of biofilm formation | High inhibition rates observed |

Mechanism of Action

The mechanism of action of 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- Sulfamethoxazole

- Sulfapyridine

- Sulfadiazine

- Sulfamerazine

- Sulfamethazine

- Sulfadimethoxine

- Sulfamethoxypyridazine

Uniqueness

4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is unique due to its specific structural features, which combine a sulfonamide group with a pyrrole ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group attached to a benzene ring and a pyrrole moiety. Its molecular formula is with a molecular weight of approximately 239.29 g/mol.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of anticancer properties and enzyme inhibition.

Anticancer Activity

- Cell Line Studies : Several studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. For instance, derivatives of this compound were tested against HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. Notably, one derivative exhibited IC50 values of 3 µM for HCT-116, 5 µM for MCF-7, and 7 µM for HeLa cells, indicating potent anticancer activity .

- Mechanism of Action : The mechanism underlying its anticancer effects involves inducing apoptosis in cancer cells. This was demonstrated through assays measuring phosphatidylserine translocation, cell cycle distribution changes, and caspase activation .

- Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been used to identify key molecular descriptors that influence the biological activity of these compounds. This modeling helps in predicting the efficacy of new derivatives based on their chemical structure .

Table 1: Summary of Biological Activities

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | HCT-116 | 3 | Apoptosis induction |

| Compound B | MCF-7 | 5 | Cell cycle arrest |

| Compound C | HeLa | 7 | Caspase activation |

Note: "Compound A", "B", and "C" refer to derivatives synthesized from this compound.

Synthesis and Derivatives

The synthesis of this compound typically involves reacting benzenesulfonyl chloride with 3,4-dihydro-2H-pyrrole under basic conditions. This synthetic route can be modified to create various derivatives with altered biological profiles .

Q & A

Q. What are the optimal synthetic routes for 4-amino-N-(3,4-dihydro-2H-pyrrol-5-yl)benzenesulfonamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves condensation reactions between sulfonamide intermediates and heterocyclic amines. Key parameters include:

- Reagent selection : Use of bromo-diethylmalonate or oxalyl chloride for intermolecular cyclization (observed in analogous sulfonamide syntheses) .

- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to achieve >70% yields.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures improves purity .

For yield optimization, factorial design experiments (e.g., varying solvent polarity, catalyst loading) are recommended to identify critical factors .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR are critical for confirming the sulfonamide linkage and pyrrolidine ring conformation. Deuterated DMSO or CDCl are preferred solvents .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated in structurally related sulfonamides .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with bacterial enzyme targets like acps-pptase?

Methodological Answer:

- Docking studies : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to acps-pptase. The trifluoromethyl group (if present in analogs) enhances hydrophobic interactions with enzyme pockets .

- Quantum mechanical calculations : Density Functional Theory (DFT) optimizes ligand conformations and identifies reactive sites for covalent binding .

- Pathway analysis : Systems biology platforms (e.g., KEGG, MetaCyc) map downstream effects on bacterial proliferation pathways .

Recent studies highlight synergistic targeting of multiple pptase classes to overcome resistance .

Q. What experimental strategies resolve contradictions in biochemical activity data across studies?

Methodological Answer:

- Dose-response validation : Replicate assays (e.g., MIC tests) under standardized conditions (pH 7.4, 37°C) to minimize variability .

- Metabolomic profiling : LC-MS/MS identifies off-target interactions that may explain discrepancies in antimicrobial activity .

- Theoretical frameworks : Apply the "contested territories" methodology to cross-validate hypotheses using computational, in vitro, and in vivo data .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction design for scale-up?

Methodological Answer:

- Process simulation : COMSOL models heat/mass transfer in batch reactors to identify bottlenecks (e.g., exothermic side reactions) .

- Machine learning : Train algorithms on historical reaction data to predict optimal solvent ratios or catalyst lifetimes .

- Automation : Integrate robotic liquid handlers for high-throughput screening of reaction parameters (e.g., pressure, stirring rates) .

Q. What are the key considerations for designing factorial experiments to study structure-activity relationships (SAR)?

Methodological Answer:

- Variable selection : Prioritize substituents (e.g., halogens, methyl groups) and reaction times as independent variables .

- Response surface methodology (RSM) : Central composite designs quantify nonlinear effects on bioactivity or yield .

- Statistical validation : ANOVA and Tukey post-hoc tests confirm significance (p < 0.05) of observed trends .

Q. How does the compound’s sulfonamide moiety influence its pharmacokinetic properties?

Methodological Answer:

- Solubility : Sulfonamides often require co-solvents (e.g., PEG-400) for in vivo administration. LogP values >2.5 suggest moderate blood-brain barrier penetration .

- Metabolic stability : Microsomal assays (human/rat liver S9 fractions) identify cytochrome P450-mediated degradation hotspots .

- Prodrug strategies : Acetylation of the amino group improves oral bioavailability, as seen in related analogs .

Q. What are the implications of observed antimicrobial resistance to this compound, and how can it be mitigated?

Methodological Answer:

- Resistance screening : Serial passage assays under sub-MIC conditions detect emergent resistance mutations .

- Combination therapy : Pair with β-lactam antibiotics to exploit synergistic effects, as demonstrated in sulfonamide-pyrimidine hybrids .

- Multi-target design : Modify the pyrrolidine ring to simultaneously inhibit acps-pptase and dihydrofolate reductase .

Q. Key Data Insights from Evidence

- Enzyme targeting : Analogous compounds inhibit bacterial enzymes at IC values of 0.5–5 µM .

- Synthetic yields : Optimized routes achieve 65–80% yields after purification .

- Computational accuracy : Docking studies correlate with in vitro data (R > 0.85) when force fields are parameterized for sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.